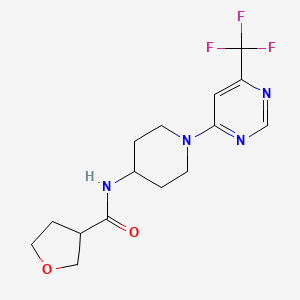
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide is a useful research compound. Its molecular formula is C15H19F3N4O2 and its molecular weight is 344.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the G protein-coupled receptor 119 (GPR119) . GPR119 is a receptor that plays a crucial role in glucose homeostasis and lipid metabolism, making it a potential therapeutic target for metabolic disorders such as diabetes and obesity.
Mode of Action
This compound acts as an agonist of the GPR119 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the GPR119 receptor, activating it.
Biochemical Pathways
Upon activation of the GPR119 receptor, a series of biochemical reactions are triggered. These reactions lead to the augmentation of insulin secretion and the effective lowering of plasma glucose excursion . This means that the compound can help regulate blood sugar levels, which is particularly beneficial for individuals with metabolic disorders.
Pharmacokinetics
As a result, this compound was identified as a potent and orally bioavailable GPR119 agonist .
Result of Action
The activation of the GPR119 receptor by this compound leads to an increase in insulin secretion and a decrease in plasma glucose levels . This can help manage blood sugar levels, potentially providing therapeutic benefits for individuals with diabetes or other metabolic disorders.
Análisis Bioquímico
Biochemical Properties
The compound interacts with G protein-coupled receptor 119 (GPR119), a receptor that plays a significant role in biochemical reactions . The trifluoromethyl group enhances the agonist activity of the compound towards GPR119 . The compound’s interaction with GPR119 suggests it may have a role in regulating glucose homeostasis and enhancing insulin secretion .
Cellular Effects
The cellular effects of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide are primarily linked to its interaction with GPR119. By acting as an agonist for this receptor, the compound can influence cell signaling pathways related to glucose homeostasis and insulin secretion .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the GPR119 receptor . The trifluoromethyl group of the compound enhances this binding interaction, leading to increased agonist activity .
Propiedades
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N4O2/c16-15(17,18)12-7-13(20-9-19-12)22-4-1-11(2-5-22)21-14(23)10-3-6-24-8-10/h7,9-11H,1-6,8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXQKAUKUKKECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2CCOC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B2744232.png)
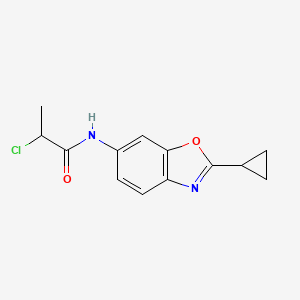

![{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol](/img/structure/B2744238.png)
![N'-(2-chlorophenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2744240.png)
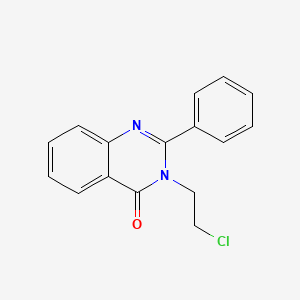

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2744243.png)
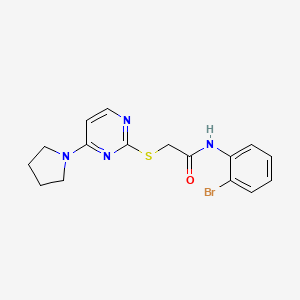
![N-benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2744248.png)
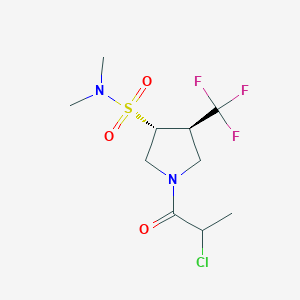
![N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2744251.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2744254.png)
